N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO3S/c1-17(23,12-11-14-5-3-2-4-6-14)13-22-26(24,25)16-9-7-15(8-10-16)18(19,20)21/h2-10,22-23H,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGFIBSXURDZMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Sulfonamide Compounds
Structural Variations and Substituent Effects
Key Analogs :
N-(3,4-dihydroquinazolin-2-yl)-4-(trifluoromethyl)benzene-1-sulfonamide (PR16) Structure: Shares the 4-(trifluoromethyl)benzene sulfonamide group but differs in the amine substituent (dihydroquinazolinyl vs. hydroxy-phenylbutyl). Properties: Molecular weight = 356.3 g/mol; purity = 100% (UPLC-MS) .
N-(3,4-dihydroquinazolin-2-yl)-4-(trifluoromethoxy)benzene-1-sulfonamide (PR17) Structure: Replaces trifluoromethyl with trifluoromethoxy. Properties: Molecular weight = 371.3 g/mol; melting point = 161–163 °C; $^1$H NMR (DMSO) δ 10.13 (NH) .
4-[(E)-2-(1H-imidazol-1-yl)diazen-1-yl]-N-(4-methylpyrimidin-2-yl)benzene-1-sulfonamide
- Structure : Features an imidazolyl diazenyl group and methylpyrimidinyl amine.
- Properties : Docking score = 8.0 kcal/mol, suggesting moderate binding affinity .
- Significance : The diazenyl linker may confer unique electronic properties absent in the target compound.
N-(2-hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide
- Structure : Simpler hydroxy-dimethylethyl substituent and 4-methylbenzene core.
- Properties : Yield = 76%; crystal packing stabilized by N–H⋯O and C–H⋯O hydrogen bonds .
- Significance : The absence of a phenyl group and trifluoromethyl substitution likely reduces lipophilicity compared to the target compound.
2,4,6-Trimethyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide Structure: Trimethylbenzene sulfonamide with a trifluoromethylphenyl group. Properties: Synonyms include 2,4,6-trimethyl-N-(meta-3-trifluoromethylphenyl)benzenesulfonamide . Significance: The trimethyl substitution may improve steric hindrance, affecting solubility and target engagement.
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